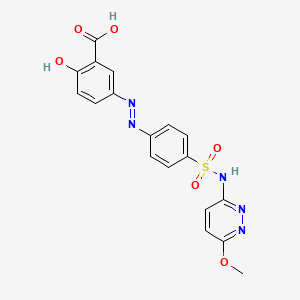

Salazodine

Übersicht

Beschreibung

. Es ist ein Derivat von Sulfonamiden und steht in struktureller Beziehung zu anderen entzündungshemmenden Arzneimitteln.

Wirkmechanismus

Target of Action

Salazodine, also known as Sulfasalazine , is an anti-inflammatory drug used to treat inflammatory diseases such as Crohn’s disease, ulcerative colitis, and rheumatoid arthritis . The primary targets of this compound are various inflammatory molecules . The drug is metabolized by intestinal bacteria into two compounds, mesalazine and sulfapyridine, which carry out the main pharmacological activity of this compound .

Mode of Action

It is thought to be mediated through the inhibition of various inflammatory molecules . Research has found that this compound and its metabolites, mesalazine and sulfapyridine, can inhibit leukotrienes and prostaglandins .

Biochemische Analyse

Biochemical Properties

Salazodine plays a significant role in biochemical reactions, particularly in its interaction with enzymes and proteins involved in inflammatory processes. It is known to interact with enzymes such as cyclooxygenase and lipoxygenase, inhibiting the production of pro-inflammatory mediators like prostaglandins and leukotrienes . Additionally, this compound interacts with proteins involved in the immune response, modulating their activity to reduce inflammation .

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In immune cells, this compound reduces the production of inflammatory cytokines, thereby dampening the immune response . It also affects epithelial cells in the gastrointestinal tract by promoting healing and reducing inflammation .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. This compound binds to and inhibits cyclooxygenase and lipoxygenase enzymes, reducing the synthesis of pro-inflammatory mediators . It also modulates the expression of genes involved in the inflammatory response, leading to decreased production of cytokines and other inflammatory molecules .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable, but its degradation products can influence its long-term effects on cellular function. Studies have shown that this compound maintains its anti-inflammatory properties over extended periods, although its efficacy may decrease with prolonged exposure . Long-term studies in vitro and in vivo have demonstrated sustained anti-inflammatory effects with minimal degradation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively reduces inflammation without significant adverse effects . At higher doses, toxic effects such as gastrointestinal disturbances and liver toxicity have been observed . Threshold effects indicate that there is an optimal dosage range for therapeutic efficacy with minimal toxicity .

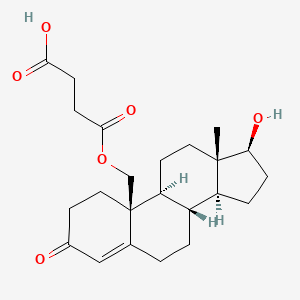

Metabolic Pathways

This compound is metabolized primarily in the intestine by bacterial enzymes, resulting in the formation of active metabolites such as sulfapyridine and 5-aminosalicylic acid . These metabolites are responsible for the compound’s anti-inflammatory effects. The metabolic pathways involve the reduction of the azo bond in this compound, followed by further enzymatic modifications .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It is absorbed in the gastrointestinal tract and transported to the site of action via the bloodstream . Within cells, this compound interacts with transporters and binding proteins that facilitate its localization to specific cellular compartments . The compound accumulates in inflamed tissues, where it exerts its therapeutic effects .

Vorbereitungsmethoden

Salazodin kann über verschiedene synthetische Wege hergestellt werden. Eine gängige Methode beinhaltet die Reaktion von 2-Hydroxy-5-((4-(((6-methoxy-3-pyridazinyl)amino)sulfonyl)phenyl)azo)benzoesäure mit geeigneten Reagenzien unter kontrollierten Bedingungen . Die industrielle Produktion von Salazodin erfolgt in der Regel im großen Maßstab unter Verwendung ähnlicher chemischer Reaktionen, die jedoch für höhere Ausbeuten und Reinheit optimiert sind.

Analyse Chemischer Reaktionen

Salazodin unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Oxidation: Salazodin kann unter bestimmten Bedingungen oxidiert werden, um verschiedene Oxidationsprodukte zu bilden.

Reduktion: Es kann auch Reduktionsreaktionen eingehen, die zur Bildung reduzierter Derivate führen.

Substitution: Salazodin kann an Substitutionsreaktionen teilnehmen, bei denen eine funktionelle Gruppe durch eine andere ersetzt wird. Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und verschiedene Nucleophile für Substitutionsreaktionen. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden.

Wissenschaftliche Forschungsanwendungen

Salazodin wurde umfassend auf seine Anwendungen in verschiedenen Bereichen untersucht:

Chemie: Es wird als Modellverbindung zur Untersuchung der Reaktivität von Sulfonamidderivaten verwendet.

Biologie: Salazodin wurde auf seine antibakteriellen Eigenschaften und seine Auswirkungen auf die Gesundheit des Magen-Darm-Trakts untersucht.

Industrie: Salazodin wird in der pharmazeutischen Industrie zur Entwicklung neuer Medikamente und Therapeutika eingesetzt.

Wirkmechanismus

Der genaue Wirkmechanismus von Salazodin ist nicht vollständig geklärt. Es wird vermutet, dass es seine Wirkung durch die Hemmung verschiedener entzündungsfördernder Moleküle entfaltet. Salazodin und seine Metaboliten können Leukotriene und Prostaglandine hemmen, indem sie die an ihrer Synthese beteiligten Enzyme blockieren . Dies führt zu einer Reduktion der Entzündung und Linderung der Symptome bei Erkrankungen wie Colitis ulcerosa und rheumatoider Arthritis.

Vergleich Mit ähnlichen Verbindungen

Salazodin ist strukturell ähnlich anderen Sulfonamidderivaten wie Sulfasalazin und Mesalazin. Es besitzt einzigartige Eigenschaften, die es von diesen unterscheiden:

Sulfasalazin: Wie Salazodin wird Sulfasalazin zur Behandlung von entzündlichen Darmerkrankungen und rheumatoider Arthritis eingesetzt.

Mesalazin: Diese Verbindung wird hauptsächlich wegen ihrer entzündungshemmenden Wirkung zur Behandlung von Colitis ulcerosa eingesetzt.

Die einzigartige Kombination aus antibakteriellen und entzündungshemmenden Eigenschaften von Salazodin macht es zu einer wertvollen Verbindung in medizinischen und industriellen Anwendungen.

Eigenschaften

IUPAC Name |

2-hydroxy-5-[[4-[(6-methoxypyridazin-3-yl)sulfamoyl]phenyl]diazenyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15N5O6S/c1-29-17-9-8-16(21-22-17)23-30(27,28)13-5-2-11(3-6-13)19-20-12-4-7-15(24)14(10-12)18(25)26/h2-10,24H,1H3,(H,21,23)(H,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFUATOCFMCWUEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NN=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)N=NC3=CC(=C(C=C3)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15N5O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001043229, DTXSID40865074 | |

| Record name | Salazodine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001043229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(2-{4-[(6-Methoxypyridazin-3-yl)sulfamoyl]phenyl}hydrazinylidene)-6-oxocyclohexa-1,4-diene-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40865074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

429.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22933-72-8 | |

| Record name | Salazopyridazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22933-72-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Salazodine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022933728 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Salazodine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001043229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SALAZODINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4L219Q1D16 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(6R,7R)-3-[(4-carbamoyl-1-pyridin-1-iumyl)methyl]-8-oxo-7-[(1-oxo-2-thiophen-2-ylethyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1219782.png)

![2,4-dimethyl-N-[4-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B1219788.png)

![[3-hydroxy-2-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropyl] dihydrogen phosphate](/img/structure/B1219794.png)